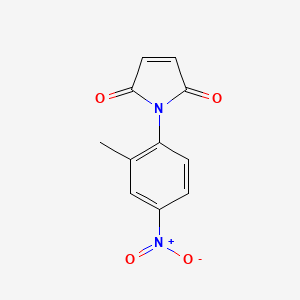

1-(2-甲基-4-硝基苯基)-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

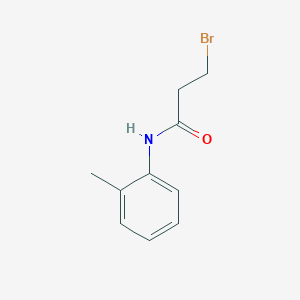

The compound "1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione" is a derivative of pyrrole-2,5-dione, which is a core structure found in various heterocyclic compounds that exhibit a range of biological activities. The nitro group and the methyl group on the phenyl ring may influence the electronic properties and reactivity of the compound. Although the specific compound is not directly mentioned in the provided papers, related structures have been studied for their electrochromic properties, polymerization potential, antioxidant activity, inhibition of glycolic acid oxidase, and as part of various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves multicomponent reactions or the reaction of pyrrole with other reagents. For example, the synthesis of 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole was achieved through the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with N-methylpyrrole . Similarly, the synthesis of 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one was prepared via a three-component reaction . These methods could potentially be adapted for the synthesis of "1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione".

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For instance, the structure of a related compound, 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, was confirmed by X-ray diffraction analysis . The crystal structure of another derivative, 1′-ethanoyl-5′-methyl-3′-phenyl-1′,3′-dihydrospiro[chroman-3,2′-pyrrole]-2,4-dione, was also determined by X-ray crystallography . These techniques could be employed to analyze the molecular structure of "1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione".

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including radical addition reactions, as seen with 1-(4-nitrophenyl)-5H-pyrrolin-2-one, which reacts with alcohols to form substituted pyrrolidones . The presence of the nitro group can significantly affect the reactivity of the compound, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For example, the electrochromic properties of a copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole were studied, showing distinct color changes upon oxidation and reduction . The inhibitory activity of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives against glycolic acid oxidase suggests that the functional groups on the pyrrole nucleus are critical for biological activity . These properties are important for understanding the behavior of "1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione" in various environments and applications.

科学研究应用

腐蚀抑制

1H-吡咯-2,5-二酮衍生物的一个显着应用是在腐蚀科学领域。已经合成并研究了像1-苯基-1H-吡咯-2,5-二酮和1-(4-甲基苯基)-1H-吡咯-2,5-二酮这样的衍生物,以抑制碳钢在盐酸介质中的腐蚀。这些化合物已被证明是良好的缓蚀剂,它们的效率随着浓度的增加而增加。这些衍生物在钢表面的吸附遵循朗缪尔吸附等温线,表明化学吸附过程是抑制的主要机制。电化学和失重研究以及量子化学计算支持了这些发现,突出了1H-吡咯-2,5-二酮衍生物在酸性环境中保护金属免受腐蚀的潜力(Zarrouk 等人,2015)。

导电聚合物和电致变色器件

另一个应用在于合成用于电致变色器件的新型可溶性导电聚合物。包括2,5-二(4-甲基-噻吩-2-基)-1-(4-硝基苯基)-1H-吡咯在内的异构体的混合物已被聚合以产生可溶性聚合物,展示了1H-吡咯-2,5-二酮衍生物在材料科学中的多功能性。这些聚合物的特点是它们在普通有机溶剂中的溶解性和显着的电致变色特性,使其成为电致变色器件的合适材料。这将1H-吡咯-2,5-二酮衍生物的用途从腐蚀抑制扩展到开发具有智能窗户、显示器和其他电致变色系统潜在应用的先进材料(Variş 等人,2006)。

光致发光和电子材料

1H-吡咯-2,5-二酮衍生物的结构多功能性也适用于制造高发光聚合物和电子活性材料。例如,含有吡咯并[3,4-c]吡咯-1,4-二酮单元的化合物已被合成并并入到表现出强荧光和高量子产率的聚合物中。由于其强发光特性和进行电子相互作用的能力,这些材料有望用于光电器件,突出了1H-吡咯-2,5-二酮衍生物在开发用于电子和光子应用的新材料中的潜力(张和Tieke,2008)。

作用机制

Target of Action

Many compounds with a pyrrolidine ring, which is present in “1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione”, are used by medicinal chemists to obtain compounds for the treatment of human diseases . The targets of these compounds can vary widely depending on the specific functional groups attached to the pyrrolidine ring .

Mode of Action

The mode of action of a compound depends on its structure and the target it interacts with. Compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

The biochemical pathways affected by a compound depend on its specific targets. For example, some compounds with a pyrrolidine ring have shown anticonvulsant activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Heterocyclic compounds, like “1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione”, are often used in drug design because they can modify physicochemical parameters and improve ADME/Tox results for drug candidates .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For instance, some compounds with a pyrrolidine ring have shown anticonvulsant activity, suggesting they may affect neuronal signaling .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-methyl-4-nitrophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-6-8(13(16)17)2-3-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIXIDJRNIVCQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)